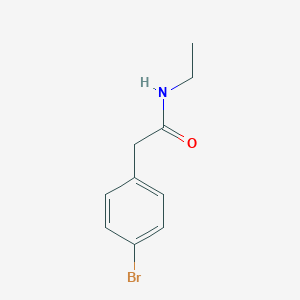

2-(4-bromophenyl)-N-ethylacetamide

説明

2-(4-bromophenyl)-N-ethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylacetamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-ethylacetamide typically involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters. The purification of the product is typically done through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

2-(4-bromophenyl)-N-ethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water or ethanol, sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Phenols, ethers.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-(4-bromophenyl)-N-ethylacetamide typically involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This nucleophilic substitution leads to the formation of the desired product. The reaction is generally conducted in an organic solvent like ethanol or methanol under reflux conditions.

Reaction Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-bromoaniline, ethyl chloroacetate | Sodium hydroxide, ethanol/methanol, reflux |

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential pharmacological activities, particularly as:

- Anti-inflammatory agents : Research indicates that compounds derived from this structure can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. For instance, derivatives have been tested for their effectiveness against inflammation in animal models, showing promising results .

- Antimicrobial agents : Studies have demonstrated that modified versions of this compound possess significant antimicrobial properties, making them candidates for further development into therapeutic agents .

Materials Science

In materials science, this compound is utilized in the development of novel polymers and materials. Its unique chemical structure allows for:

- Enhanced thermal stability : The bromine substituent contributes to the thermal properties of polymers synthesized from this compound.

- Mechanical strength : Materials incorporating this compound exhibit improved mechanical properties, making them suitable for various industrial applications .

Biological Studies

This compound also plays a role in biological studies as a probe for biochemical assays. Its ability to interact with specific molecular targets allows researchers to:

- Study enzyme interactions : By using this compound as a probe, scientists can investigate the mechanisms of enzyme inhibition and activation.

- Explore drug-receptor interactions : The compound's structure facilitates research into how drugs bind to their targets, providing insights into drug design and efficacy .

Case Studies

- Anti-inflammatory Activity : A study focused on derivatives of this compound demonstrated significant inhibition of COX enzymes in vitro. In vivo tests confirmed reduced paw edema in animal models, indicating its potential as an anti-inflammatory drug candidate .

- Antimicrobial Testing : Research published on related compounds highlighted their effectiveness against various bacterial strains. The structural modifications based on this compound led to enhanced antibacterial activity compared to standard antibiotics .

- Polymer Development : In a materials science application, polymers synthesized from this compound exhibited superior mechanical properties and thermal stability compared to conventional materials. This was attributed to the bromine atom's influence on the polymer's network structure .

作用機序

The mechanism by which 2-(4-bromophenyl)-N-ethylacetamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to its target through halogen bonding interactions .

類似化合物との比較

Similar Compounds

4-bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an acetamide group.

N-(4-bromophenyl)acetamide: Lacks the ethyl group present in 2-(4-bromophenyl)-N-ethylacetamide.

4-bromo-N-ethylbenzamide: Similar but contains a benzamide group instead of an acetamide group.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethylacetamide group, which can impart specific chemical and biological properties.

生物活性

2-(4-bromophenyl)-N-ethylacetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C11H12BrN

- Molecular Weight : 252.12 g/mol

- CAS Number : 102-79-8

The presence of a bromine atom on the phenyl ring likely influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways relevant to disease states.

- Antimicrobial Properties : There is evidence indicating that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.

- Cytotoxic Effects : Research has shown that this compound may induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound using the broth microdilution method. The results indicated varying degrees of effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Cytotoxic Activity

In vitro studies assessing cytotoxicity on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.3 |

The IC50 values indicate that the compound exhibits potent cytotoxic effects, warranting further exploration in cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of N-ethylacetamide, including this compound, showed enhanced antimicrobial properties compared to their non-brominated counterparts. The study emphasized the importance of halogen substituents in increasing microbial inhibition.

- Cytotoxicity in Cancer Research : In a thesis exploring novel anticancer agents, researchers reported that this compound exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

特性

IUPAC Name |

2-(4-bromophenyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOWHKSHZGGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358288 | |

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-90-6 | |

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。